molecular formula C23H23NO5S B2838119 ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE CAS No. 306280-82-0

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2838119
CAS No.: 306280-82-0
M. Wt: 425.5
InChI Key: NKXCMSURJQWNAD-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a thiophene-based small molecule with a complex substitution pattern. Its structure features:

  • A thiophene ring (a five-membered aromatic heterocycle containing sulfur) at the core.
  • A 3,4-dimethoxybenzamido group at the 2-position, contributing electron-donating methoxy substituents.
  • A 4-methylphenyl group at the 4-position, enhancing hydrophobicity.
  • An ethyl carboxylate ester at the 3-position, influencing solubility and reactivity.

Structural determination of such molecules often relies on X-ray crystallography tools like SHELX, a widely used software suite for refining crystal structures .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-5-29-23(26)20-17(15-8-6-14(2)7-9-15)13-30-22(20)24-21(25)16-10-11-18(27-3)19(12-16)28-4/h6-13H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXCMSURJQWNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzoic acid with 4-methylphenylthiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparison with Similar Compounds

Research Findings and Implications

Hypothetical Physicochemical Properties

  • Solubility : The ethyl carboxylate and methylphenyl groups likely render the target compound less water-soluble than analogs with polar substituents (e.g., fluorophenyl groups).
  • Thermal Stability : The rigid thiophene core may enhance thermal stability compared to saturated heterocycles like tetrahydropyrimidines.

Biological Activity

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene derivatives class. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate . Its molecular formula is C23H28N2O6SC_{23}H_{28}N_{2}O_{6}S, with a molecular weight of approximately 460.54 g/mol. The structure features a thiophene ring substituted with a dimethoxybenzamide and a methylphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC23H28N2O6SC_{23}H_{28}N_{2}O_{6}S
Molecular Weight460.54 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms remain to be fully elucidated but may involve modulation of signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Relevant Studies

  • Anticancer Activity : Research indicates that thiophene derivatives exhibit significant anticancer properties. A study found that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : Another study highlighted the antimicrobial potential of thiophene derivatives against various pathogens. The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity could be beneficial in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a dose-dependent inhibition of cell viability, with an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests, supporting its potential as a novel antimicrobial agent.

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